molecular formula C24H22N4O3 B11037176 4-Amino-7-(2,4-dimethoxyphenyl)-1-phenyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one

4-Amino-7-(2,4-dimethoxyphenyl)-1-phenyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one

Cat. No.: B11037176
M. Wt: 414.5 g/mol
InChI Key: MMDYRYYSFDDAEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-7-(2,4-dimethoxyphenyl)-1-phenyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one is a complex organic compound that belongs to the class of pyrazoloquinolines. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer properties .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dimethyl sulfoxide, and controlled temperatures . Major products formed from these reactions include various substituted pyrazoloquinoline derivatives with potential biological activities .

Mechanism of Action

The mechanism by which 4-Amino-7-(2,4-dimethoxyphenyl)-1-phenyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one exerts its effects is primarily through the inhibition of specific enzymes and receptors involved in cancer cell proliferation. It has been shown to inhibit tyrosine kinases and other enzymes that promote apoptosis, repair DNA damage, and induce cell cycle arrest . The molecular targets and pathways involved include tyrosyl-DNA Phosphodiesterase II and HDM2 ubiquitin ligase (E3) .

Comparison with Similar Compounds

Properties

Molecular Formula

C24H22N4O3

Molecular Weight

414.5 g/mol

IUPAC Name

4-amino-7-(2,4-dimethoxyphenyl)-1-phenyl-7,8-dihydro-6H-pyrazolo[3,4-b]quinolin-5-one

InChI

InChI=1S/C24H22N4O3/c1-30-16-8-9-17(21(12-16)31-2)14-10-19-22(20(29)11-14)23(25)18-13-26-28(24(18)27-19)15-6-4-3-5-7-15/h3-9,12-14H,10-11H2,1-2H3,(H2,25,27)

InChI Key

MMDYRYYSFDDAEF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2CC3=C(C(=O)C2)C(=C4C=NN(C4=N3)C5=CC=CC=C5)N)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.